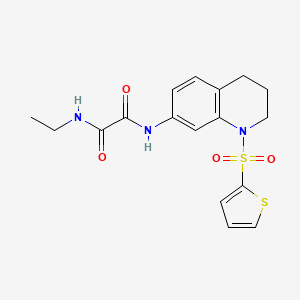
N-ethyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide, commonly known as ETSQ, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ETSQ is a quinoline derivative that has been shown to possess a variety of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- Research on related quinoline and thiophene derivatives demonstrates advancements in synthetic chemistry, particularly in the generation of complex molecules with potential applications in drug development and material science. For instance, Aleksandrov et al. (2020) detailed the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, highlighting methodologies that could be applicable to the synthesis and modification of similar compounds (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Pharmacological Applications
- The study on THRX-198321, a compound exhibiting dual muscarinic receptor antagonist and β2-adrenoceptor agonist activities, underscores the potential of quinoline derivatives in developing multifunctional pharmaceutical agents. This research by Steinfeld et al. (2011) showcases how the structural features of quinoline derivatives can be leveraged for targeting multiple receptors, suggesting a broad applicability in designing compounds for various therapeutic targets (Steinfeld et al., 2011).
Material Science and Sensing Applications
- Park et al. (2015) developed a chemosensor based on a quinoline derivative for detecting Zn2+ ions in aqueous solutions and living cells, demonstrating the utility of these compounds in environmental monitoring and biological research (Park et al., 2015). This highlights the potential of similar compounds for sensing applications.
Anticancer Research
- Research on quinoline derivatives has also explored their anticancer properties. Matiadis et al. (2013) evaluated coumarin and quinolinone carboxamides for their effectiveness in inhibiting cancer cell growth, providing a basis for the development of novel anticancer agents (Matiadis et al., 2013).
Antimicrobial and Antitubercular Activities
- Novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones synthesized by Kantevari et al. (2011) were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, suggesting the potential use of quinoline derivatives in developing new treatments for infectious diseases (Kantevari et al., 2011).
Eigenschaften
IUPAC Name |
N-ethyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-2-18-16(21)17(22)19-13-8-7-12-5-3-9-20(14(12)11-13)26(23,24)15-6-4-10-25-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPZWJYVXMYUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CS3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
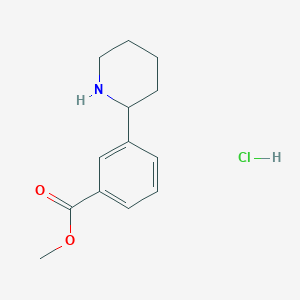
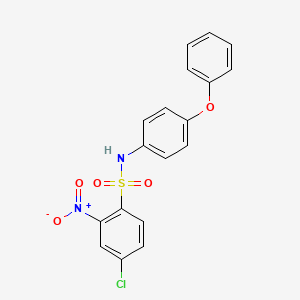
![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
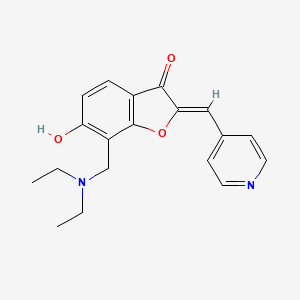
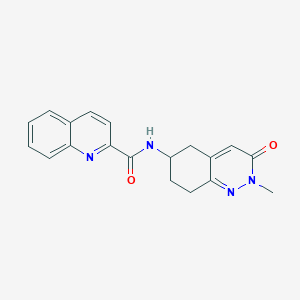
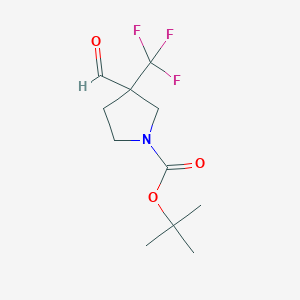
![6-benzyl-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2643291.png)

![1-[3-(3-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2643295.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2643296.png)
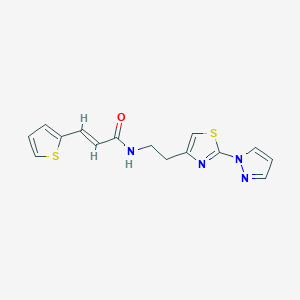
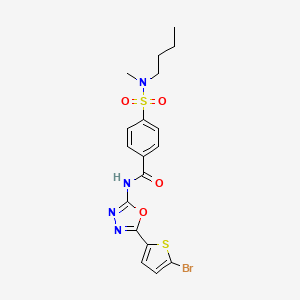
![6-Phenyl-2-[1-(2-pyridin-4-ylsulfanylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2643299.png)
![2-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylacetamide](/img/structure/B2643300.png)
